molecular formula C29H32N4O2S B2729268 N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-34-7

N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2729268
CAS RN: 477303-34-7
M. Wt: 500.66
InChI Key: PLAINMMJQLQTTK-UHFFFAOYSA-N
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Description

“N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides, which is a class of compounds that our molecule belongs to, has been achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis involves the reaction of esters and amines under mild, neutral conditions with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This reaction proceeds in toluene under microwave conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of adamantane derivatives have been a focal point in scientific research due to their unique structural properties and potential applications. A novel synthesis method involving the catalytic synthesis of N-Aryladamantane-1-carboxamides highlights the chemical versatility of adamantane derivatives, offering yields between 54–87% through a reaction involving adamantane-1-carboxylic acid with aromatic amines (E. V. Shishkin et al., 2020). Furthermore, the exploration of adamantane-containing triazole thiones through spectral, DFT, and multi-reference ab initio methods elucidates the structural, vibrational, and UV/Vis studies, providing insights into their potential analgesic activities (M. Shundalau et al., 2019).

Biochemical and Pharmacological Properties

Adamantane derivatives have been investigated for their antimicrobial and anti-inflammatory activities. For instance, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. These compounds also exhibited dose-dependent anti-inflammatory activity in rat models (E. S. Al-Abdullah et al., 2014). Additionally, pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist has revealed improved physicochemical properties and metabolic stability, indicating the potential for these compounds in therapeutic applications (Shane M. Wilkinson et al., 2017).

Material Science Applications

The study of adamantane derivatives extends into materials science, where their incorporation into polyamide-imides results in polymers with unique properties. For example, the synthesis of new polyamide-imides containing pendent adamantyl groups has led to materials with high glass transition temperatures and thermal stability, suitable for advanced engineering applications (D. Liaw & Been-Yang Liaw, 2001).

Nanotechnology

Adamantane derivatives have also found applications in nanotechnology. The synthesis of nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications illustrates the potential of adamantane-based molecules in creating well-defined nanoscale objects for scientific instrumentation (Quan Li et al., 2003).

properties

IUPAC Name

N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O2S/c34-25(24-9-5-2-6-10-24)19-36-28-32-31-26(33(28)18-20-7-3-1-4-8-20)17-30-27(35)29-14-21-11-22(15-29)13-23(12-21)16-29/h1-10,21-23H,11-19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAINMMJQLQTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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